molecular formula C7H9ClF2O2S B2586644 (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride CAS No. 2253640-63-8

(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride

Cat. No.: B2586644
CAS No.: 2253640-63-8
M. Wt: 230.65
InChI Key: DVLFBRCWFGLOOO-UHFFFAOYSA-N
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Description

(6,6-Difluoro-1-bicyclo[310]hexanyl)methanesulfonyl chloride is a chemical compound that features a bicyclic hexane structure with two fluorine atoms and a methanesulfonyl chloride group

Chemical Reactions Analysis

Types of Reactions

(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The bicyclic structure can undergo oxidation and reduction under specific conditions.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions due to the strained bicyclic ring system.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Cycloaddition reactions often require specific catalysts and reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can modify the bicyclic ring system.

Scientific Research Applications

(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride involves its interaction with molecular targets through its reactive methanesulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function. The bicyclic structure also contributes to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride is unique due to its combination of a highly strained bicyclic ring system and the presence of both fluorine atoms and a methanesulfonyl chloride group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(6,6-difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2O2S/c8-13(11,12)4-6-3-1-2-5(6)7(6,9)10/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLFBRCWFGLOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(C2(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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